4-氨基异噁唑盐酸盐

概览

描述

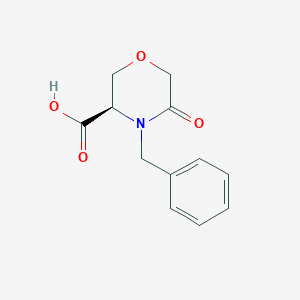

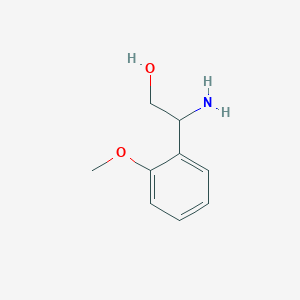

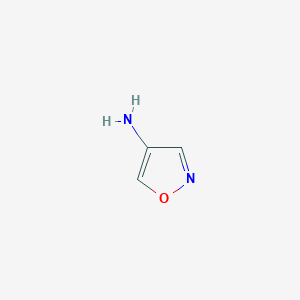

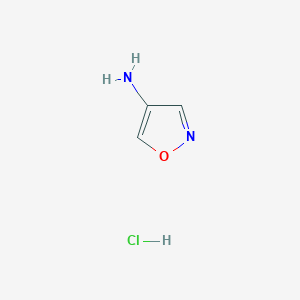

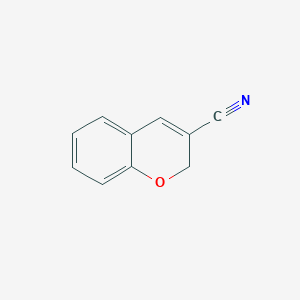

4-Aminoisoxazole hydrochloride is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The synthesis and applications of various aminoisoxazole derivatives have been explored in the literature, demonstrating the versatility of these compounds in organic synthesis and potential pharmacological activities.

Synthesis Analysis

The synthesis of 4-aminoisoxazole derivatives has been achieved through various methods. One approach involves the nucleophilic addition of lithiated alkyl nitriles to alpha-chlorooximes, resulting in high yields of 4-alkyl-5-aminoisoxazoles . Another method described the regioselective synthesis of a conformationally constrained analogue of aspartic acid, which involved a 1,3-dipolar cycloaddition to give a cyclopenta[D]isoxazoline framework, followed by several steps to obtain the target 4-carboxylic acid . Additionally, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones has been reported for the synthesis of 4-aminomethylidene isoxazolone derivatives .

Molecular Structure Analysis

The molecular structure of 4-aminoisoxazole hydrochloride and its derivatives is characterized by the presence of the isoxazole ring, which can be further substituted at various positions to yield a wide range of compounds with different properties and potential applications. The synthesis of 4-substituted aminoisoxazolo[5.4-d]pyrimidines has been achieved by treating 4-hydroxyisoxazolo[5.4-d]pyrimidines with phosphorous oxychloride, followed by reactions with ammonia or amines .

Chemical Reactions Analysis

4-Aminoisoxazole derivatives can undergo various chemical reactions, including ring cleavage and cycloaddition. For instance, 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles have been shown to be unstable towards bases, leading to ring cleavage at the nitrogen-oxygen bond . A [2 + 2] cycloaddition-retro-electrocyclization-decarboxylation reaction sequence has been utilized to access 4-aminopyridines from methylideneisoxazolones and ynamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoisoxazole hydrochloride and its derivatives are influenced by the substituents on the isoxazole ring. For example, the synthesis of 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine resulted in a compound with specific regioselective properties . The antiproliferative activity of 3-substituted aminoisoxazolo[5,4-b]pyridines has been investigated, with some derivatives showing cytotoxic activity against various tumor cell lines . The regioselective synthesis of 3-hydroxyisoxazoles and 5-isoxazolones from beta-amino alpha,beta-unsaturated esters has also been reported, with the yield being influenced by the beta-substituent group of the esters . Lastly, the synthesis and antileucemic activity of 5-amino-3-methyl-4-ureidoisoxazoles have been explored, highlighting the potential medicinal applications of these compounds .

科研应用

合成和化学性质

- 合成技术: 4-氨基异噁唑盐酸盐及其衍生物可通过将锂化的烷基腈亲核加成到α-氯代羟酮中合成,根据所使用的腈和氯代羟酮的不同,产率各异(Bourbeau & Rider, 2006)。

- 绿色化学应用: 已开发了一种使用α-氯代羟酮和2-苯磺酰基乙腈通过绿色化学途径合成5-氨基异噁唑的方案。这些杂环化合物已显示出对癌细胞系具有细胞毒性(Altug et al., 2014)。

生物学和药用应用

- 神经保护和EAA受体: 包括4-氨基异噁唑在内的异噁唑氨基酸衍生物已被探索其作为非N-甲基-D-天冬氨酸兴奋性氨基酸受体拮抗剂的潜力,表现出神经保护性质(Krogsgaard‐Larsen等,1991)。

环境和生态研究

- 生物降解研究: 对细菌中磺胺甲唑的生物降解研究表明,某些细菌菌株可以完全降解3-氨基-5-甲基异噁唑,暗示在生物修复受污染场地方面可能有应用(Mulla et al., 2018)。

先进材料合成

- 异噁唑衍生物合成: 研究表明通过异构化过程合成了异噁唑-4-羧酸衍生物,突显了氨基异噁唑衍生物在先进材料合成中的多功能性(Serebryannikova et al., 2019)。

制药和药物开发

- 抗菌应用: 某些5-氨基-4-硝基异噁唑-3-羧酸衍生物表现出中等抗菌活性,强调了4-氨基异噁唑衍生物在制药研究中的潜力(Sadovnikov et al., 2020)。

Safety And Hazards

未来方向

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles . The development of more potent and specific analogs of isoxazole-based compounds for biological targets is a potential future direction .

性质

IUPAC Name |

1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDLVZSIELSTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549978 | |

| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoisoxazole hydrochloride | |

CAS RN |

108511-98-4 | |

| Record name | 4-Isoxazolamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108511-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)